2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

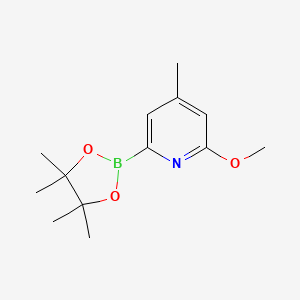

Chemical Structure and Properties 2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1083168-87-9) is a pyridine-based organoboron compound with the molecular formula C₁₃H₂₀BNO₃ and a molecular weight of 249.11 g/mol . The molecule features a pyridine ring substituted with a methoxy group (-OCH₃) at position 2, a methyl group (-CH₃) at position 4, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 4. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and heterobiaryl frameworks .

The compound’s boronate ester group enables efficient coupling with aryl/heteroaryl halides under mild conditions, making it a versatile building block for pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C13H20BNO3 |

|---|---|

Molecular Weight |

249.12 g/mol |

IUPAC Name |

2-methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C13H20BNO3/c1-9-7-10(15-11(8-9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 |

InChI Key |

ROINEYKQWXOOMQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)OC)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The predominant synthetic route to this compound involves palladium-catalyzed borylation of a halogenated pyridine precursor, typically 2-methoxy-4-methyl-6-bromopyridine, with bis(pinacolato)diboron as the boron source. This transformation is a classic example of Miyaura borylation, a well-established method for installing boronic ester groups onto aromatic rings.

Detailed Reaction Conditions

-

- 2-Methoxy-4-methyl-6-bromopyridine

- Bis(pinacolato)diboron (B2pin2)

-

- Palladium catalysts such as Pd(dba)2 (palladium dibenzylideneacetone complex) or Pd(OAc)2 (palladium acetate)

- Ligands such as Xantphos or XPhos, which are bulky biaryl phosphine ligands known to promote efficient catalytic cycles

Base :

- Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used bases to facilitate the reaction

Solvent :

- Mixtures of toluene and water or ethereal solvents like methyl tert-butyl ether (MTBE) or cyclopentyl methyl ether (CPME) with water

-

- Typical reaction temperatures range from 55 °C to 115 °C

- Reaction times vary from 45 minutes to 16 hours depending on conditions and catalyst loadings

Representative Procedure

A typical synthesis involves stirring 2-methoxy-4-methyl-6-bromopyridine with bis(pinacolato)diboron in the presence of Pd(dba)2 (2.5 mol%) and Xantphos (5 mol%) as ligand, with cesium carbonate as base in a toluene/water (4:1) solvent system at 115 °C for 1 hour. This procedure yields the desired boronic ester with high conversion (up to 99%) and good isolated yields (~73%) after purification.

Comparative Analysis of Catalysts and Ligands

The choice of catalyst and ligand critically influences the efficiency and selectivity of the borylation reaction. The following table summarizes key findings from optimization studies:

| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Pd(dba)2 (5) | CyPF-tBu (10) | 3 Cs2CO3 | Tol:H2O (4:1) | 115 | 16 | Not specified | Initial attempt, low conversion |

| 2 | Pd(OAc)2 (5) | RuPhos (5) | 3 Cs2CO3 | Tol:H2O (4:1) | 115 | 16 | 76 | Moderate conversion |

| 7 | Pd(OAc)2 (5) | XPhos (5) | 3 Cs2CO3 | Tol:H2O (4:1) | 115 | 16 | 93 | Improved conversion |

| 10 | Pd(dba)2 (2.5) | Xantphos (5) | 3 Cs2CO3 | Tol:H2O (4:1) | 115 | 1 | 99 | High conversion, short time |

| 12 | Pd(dba)2 (2.5) | Xantphos (5) | 1 Cs2CO3 | MTBE:H2O (4:1) | 55 | 16 | 85 | Lower temp, longer time |

| 13 | Pd(dba)2 (2.5) | Xantphos (5) | 1 Cs2CO3 | CPME:H2O (4:1) | 106 | 0.75 | 99 (73 yield) | Efficient, clean reaction |

Abbreviations: Pd(dba)2 = palladium dibenzylideneacetone; Pd(OAc)2 = palladium acetate; Cs2CO3 = cesium carbonate; Tol = toluene; H2O = water; MTBE = methyl tert-butyl ether; CPME = cyclopentyl methyl ether.

This data indicates that the Pd(dba)2/Xantphos catalytic system with cesium carbonate base in a biphasic organic/aqueous solvent system at elevated temperatures provides the best balance of conversion efficiency and reaction time.

Mechanistic Insights

The palladium-catalyzed borylation proceeds through oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with bis(pinacolato)diboron and reductive elimination to form the aryl boronic ester. The bulky and electron-rich phosphine ligands such as Xantphos facilitate the reductive elimination step, enhancing catalytic turnover and yield.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Substitution: The boronic ester moiety allows for various substitution reactions, especially in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Piperidine derivatives.

Substitution: Various biaryl compounds.

Scientific Research Applications

Based on the search results, finding comprehensive data tables and well-documented case studies specifically focusing on the applications of "2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" is challenging. However, the available information provides a foundational understanding of its properties, potential applications, and related compounds.

Chemical Properties and Identification

- Synonyms : This compound is also known by several other names, including 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, 6-METHOXY-4-METHYLPYRIDINE-3-BORONIC ACID PINACOL ESTER, and others .

- Structure : It features a pyridine ring substituted with methoxy, methyl, and a dioxaborolane group .

- Hazards : It is classified as harmful if swallowed and causes skin irritation . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305 + P351 + P338 (If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Related Compounds and Research Areas

While direct applications of this compound are not detailed in the search results, similar compounds and related research areas offer potential insights:

- Boronic Esters : The presence of a boronic ester group suggests its use in Suzuki-Miyaura coupling reactions, which are vital in organic synthesis for creating carbon-carbon bonds .

- Picolinates : Methyl picolinates, which share a similar structure, are relevant in various chemical syntheses .

- Tryptophan-Kynurenine Pathway : Research on the tryptophan-kynurenine (Trp-KYN) metabolic pathway highlights the roles of kynurenine (KYN) metabolites in neuroprotection and neurotoxicity. Picolinic acid (PA), a KYN pathway metabolite, exhibits both antioxidant and pro-oxidant properties, indicating its potential relevance in neurodegenerative diseases .

- Pre-Exposure Prophylaxis for HIV : Research into pre-exposure prophylaxis (PrEP) for HIV indicates the use of tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) in combination with emtricitabine (FTC) . Though seemingly unrelated, this highlights the importance of understanding the safety and efficacy profiles of various compounds in different applications .

Potential Applications

Given the chemical properties and related research areas, potential applications of this compound may include:

- Organic Synthesis : As a building block in synthesizing more complex molecules, particularly in pharmaceuticals and materials science .

- Pharmaceutical Research : Due to the pyridine and boronic ester moieties, it may be a valuable intermediate in synthesizing drug candidates .

- Neurodegenerative Disease Research : Its structural similarity to compounds in the KYN pathway suggests potential applications in studying neurodegenerative processes, though this is speculative .

Safety and Handling

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a boronate complex, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-methoxy-4-methyl-6-(pinacol boronate)pyridine, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Insights

In contrast, bromo-substituted analogues (e.g., 2-bromo-6-methyl-4-boronate pyridine) exhibit higher electrophilicity, favoring nucleophilic substitution or transmetallation steps in coupling reactions . Amino groups (e.g., in CAS 827614-64-2) introduce hydrogen-bonding capabilities, making such derivatives useful in supramolecular chemistry or as ligands in catalysis .

Steric and Electronic Modulation

- The methyl group at position 4 in the target compound introduces steric hindrance, which may slow coupling kinetics but improve regioselectivity in crowded reaction environments . Comparatively, unsubstituted boronate pyridines (e.g., 5-boronate pyridin-2-amine) show faster reaction rates due to reduced steric bulk .

Synthetic Utility Halogenated boronate pyridines (e.g., bromo derivatives) serve as dual-functional intermediates, enabling sequential cross-coupling or functionalization steps . Methoxy-substituted derivatives are particularly valuable in medicinal chemistry for constructing oxygen-containing heterocycles, such as benzopyrans or quinoline derivatives .

Thermodynamic Stability

- Pinacol boronate esters generally exhibit superior stability compared to boronic acids, with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety resisting protodeboronation under aqueous conditions . However, sterically hindered derivatives (e.g., 2ab in , with a pyrrolidine ring) show lower yields (36%) due to challenges in boron insertion .

Biological Activity

2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is a derivative of pyridine and incorporates a boron-containing moiety that is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C14H21BO

Molecular Weight : 238.14 g/mol

CAS Number : 1638625-09-8

IUPAC Name : this compound

SMILES Notation : COC1=C(C(=C(N=C1)C)C(=O)O)B(O1CC(C)(C)O1)(C)(C)C

The biological activity of this compound is attributed to its interactions at the molecular level. The boron atom in its structure allows for unique interactions with biological macromolecules such as proteins and nucleic acids. Research indicates that compounds containing dioxaborolane units can act as enzyme inhibitors or modulators.

Pharmacological Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory and antioxidant properties. For example:

- Anti-inflammatory Activity : In vitro assays have shown that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages.

- Antioxidant Activity : The compound has been tested using ORAC (Oxygen Radical Absorbance Capacity) assays and demonstrated effective scavenging of free radicals.

Study 1: Inhibition of DYRK1A

Study 2: Anticancer Activity

Another study explored the anticancer properties of pyridine derivatives. The results showed that compounds similar to this compound significantly inhibited cell proliferation in various cancer cell lines (e.g., MDA-MB-231). The IC50 values were reported in the low micromolar range .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for synthesizing 2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves introducing the dioxaborolane group to a pyridine scaffold via Miyaura borylation. Key steps include:

- Substrate preparation : Start with a halogenated pyridine derivative (e.g., 6-bromo-2-methoxy-4-methylpyridine).

- Catalytic conditions : Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with bis(pinacolato)diboron (B₂Pin₂) in a solvent like 1,4-dioxane or THF at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Yield optimization : Monitor reaction progress via TLC or LC-MS. Adjust catalyst loading (1–5 mol%) and reaction time (12–24 hrs) to improve efficiency.

Q. How can the purity and structural integrity of this compound be verified?

- NMR spectroscopy : Confirm the presence of the dioxaborolane group via ¹¹B NMR (δ ~30 ppm) and aromatic protons in ¹H NMR (pyridine ring protons at δ 6.5–8.5 ppm). Methoxy (δ ~3.8 ppm) and methyl (δ ~2.5 ppm) groups serve as additional markers .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (theoretical: 249.11 g/mol) .

- X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement and OLEX2 for structure visualization .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for challenging substrates?

- Electron-deficient partners : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance reactivity with aryl chlorides or heteroarenes.

- Solvent effects : DMF or toluene improves solubility for sterically hindered substrates.

- Temperature control : Microwave-assisted synthesis (100–120°C) reduces reaction time while maintaining yield .

- Base selection : K₃PO₄ or Cs₂CO₃ is preferred over Na₂CO₃ for moisture-sensitive substrates.

Q. What strategies resolve discrepancies in crystallographic data for derivatives of this compound?

Q. How does steric hindrance from the methoxy and methyl groups influence reactivity?

- Suzuki coupling : Steric effects slow transmetallation; use bulkier ligands (e.g., DavePhos) to mitigate this.

- Computational analysis : DFT studies (e.g., Gaussian 16) reveal rotational barriers around the pyridine-boronate bond, affecting regioselectivity .

- Experimental validation : Compare coupling rates with less-hindered analogs (e.g., 3-methoxy variants) .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.